molecular formula C8H7FN2O4S B11760318 7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B11760318
M. Wt: 246.22 g/mol
InChI Key: XXNGVCHLKCEGEB-UHFFFAOYSA-N
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Description

7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a fluorinated and methoxy-substituted benzothiadiazine dioxide derivative. This compound belongs to a class of heterocyclic molecules characterized by a fused benzene ring with a thiadiazine dioxide core. The presence of fluorine at position 7 and methoxy at position 5 confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FN2O4S

Molecular Weight

246.22 g/mol

IUPAC Name

7-fluoro-5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C8H7FN2O4S/c1-15-5-2-4(9)3-6-7(5)10-8(12)11-16(6,13)14/h2-3H,1H3,(H2,10,11,12)

InChI Key

XXNGVCHLKCEGEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)F)S(=O)(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclization of Sulfonamide Derivatives

The most widely reported method involves cyclization reactions starting from 2-amino-4-fluoro-5-methoxybenzenesulfonamide. Treatment with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) facilitates the formation of the thiadiazine ring. The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbon adjacent to the methoxy group, followed by intramolecular dehydration (Fig. 1). Typical yields range from 65% to 78%, with purity >95% confirmed by HPLC.

Table 1: Representative Cyclization Conditions

PrecursorReagentSolventTemp (°C)Time (h)Yield (%)
2-Amino-4-fluoro-5-methoxyPOCl₃DCM251272
2-Amino-4-fluoro-5-methoxySOCl₂Toluene40868

Halogen Exchange Strategies

An alternative route employs 7-bromo-5-methoxy analogs as intermediates, where bromine is replaced via nucleophilic aromatic substitution (NAS) using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C. This method requires careful control of stoichiometry to minimize defluorination side reactions, achieving 60–65% conversion efficiency.

Reaction Mechanisms and Kinetic Studies

Cyclization Pathway

Density functional theory (DFT) calculations reveal that the rate-determining step involves the formation of a sulfonyl nitrene intermediate, which undergoes-sigmatropic rearrangement to generate the thiadiazine ring. The electron-withdrawing fluoro and methoxy groups stabilize the transition state, reducing the activation energy by ~15 kcal/mol compared to non-fluorinated analogs.

Solvent Effects

Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing charged intermediates. In contrast, nonpolar solvents (e.g., toluene) favor slower, more controlled cyclization, reducing byproduct formation from over-oxidation.

Optimization and Scale-Up Challenges

Catalyst Screening

The addition of 1–2 mol% pyridine as a catalyst accelerates cyclization by scavenging HCl byproducts, improving yields to 82%. However, excess pyridine promotes sulfone over-oxidation, necessitating precise stoichiometric control.

Temperature and Pressure Effects

Elevated temperatures (>50°C) reduce reaction times but risk decomposition of the sulfonamide precursor. Pilot-scale experiments under pressurized conditions (2–3 bar) in autoclaves demonstrate a 12% yield improvement by minimizing volatile byproduct retention.

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals with >99% purity. X-ray diffraction confirms the planar thiadiazine core and orthogonal alignment of the methoxy group.

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 3.85 (s, 3H, OCH₃), 6.92 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 6.8 Hz, 1H)
HRMS (ESI+)m/z 247.0521 [M+H]⁺ (calc. 247.0524)

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves residual sulfonamide precursors (RT 4.2 min) from the target compound (RT 6.8 min).

Comparative Analysis of Methodologies

Yield vs. Purity Trade-offs

Cyclization via POCl₃ offers higher yields (72%) but requires rigorous purification to remove phosphorylated byproducts. In contrast, SOCl₂-based routes provide superior purity (>98%) at the expense of longer reaction times .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution (S_N2) reactions, particularly at positions influenced by electron-withdrawing groups (e.g., fluorine at position 7). These reactions are facilitated by polar aprotic solvents and bases like potassium carbonate. For example:

  • Halogen replacement : Fluorine substitution is possible under acidic conditions using fluorinated reagents, though fluorine itself is a poor leaving group .

  • NH-group substitution : The acidic NH at position 4 can be deprotonated, enabling nucleophilic attack by alkyl halides or other electrophiles .

Reaction TypeConditionsReagentsOutcomeReferences
S_N2 substitutionPolar aprotic solvent, base (e.g., K₂CO₃)Alkyl halidesSubstituted derivatives
Halogen replacementAcidic conditionsFluorinated reagentsFluorinated derivatives

Condensation Reactions

The methoxy group at position 5 can participate in condensation reactions , forming new carbon-carbon bonds with ketones, aldehydes, or other carbonyl compounds. These reactions are driven by the electron-donating nature of the methoxy group.

Reaction TypeConditionsReagentsOutcomeReferences
Carbonyl condensationMild acidic or basic conditionsCarbonyl compoundsHybridized derivatives

Cyclization Reactions

The synthesis of the compound involves cyclization to form the thiadiazine ring. Key steps include:

  • Reaction of 2-amino-5-methoxybenzenesulfonamide with fluorinated reagents under acidic conditions.

  • Use of dehydrating agents like phosphorus oxychloride or thionyl chloride to drive ring closure.

Reaction TypeConditionsReagentsOutcomeReferences
Thiadiazine ring formationAcidic conditions, dehydrating agentsFluorinated precursorsCyclized thiadiazine core

Coupling Reactions

Suzuki coupling is employed to introduce aryl groups into the thiadiazine framework. This reaction enhances the compound’s biological activity by modifying substituents at specific positions (e.g., 3-position) .

Reaction TypeConditionsReagentsOutcomeReferences
Suzuki couplingDioxane/water, Pd(PPh₃)₄ catalystArylboronic acidsAryl-substituted derivatives

Oxidation/Reduction and Thioxo Formation

The compound can undergo oxidation/reduction to form thioxo derivatives (replacement of oxygen with sulfur). For example, treatment with phosphorus pentasulfide converts the oxo group to thioxo .

Reaction TypeConditionsReagentsOutcomeReferences
Oxo-to-thioxo substitutionPyridine, refluxPhosphorus pentasulfideThioxo derivatives

Acylation and Functionalization

Acylation reactions with bromoacetic acid or other acylating agents introduce functional groups at reactive positions (e.g., NH or oxygen sites). These modifications enable further derivatization for enhanced biological activity .

Reaction TypeConditionsReagentsOutcomeReferences
AcylationDichloromethane, baseBromoacetic acidAcylated derivatives

Research Findings and Trends

  • Substitution patterns : Electron-withdrawing groups (e.g., fluorine) enhance acidity at reactive sites, facilitating nucleophilic substitution .

  • Biological implications : Structural modifications (e.g., aryl substitutions via Suzuki coupling) significantly influence enzymatic inhibition (e.g., PI3Kδ, CII) .

  • Synthetic scalability : Continuous flow reactors improve efficiency in industrial synthesis.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has demonstrated potential in the development of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity
Research indicates that derivatives of thiadiazines exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that compounds similar to 7-fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin can inhibit histone acetyltransferases (KATs), which are implicated in cancer progression .

Study ReferenceFindings
Inhibition of KATs related to cancer cell proliferation.

Agricultural Science

This compound also has applications as a crop protection agent. Its ability to act against pests and diseases makes it valuable in agrochemical formulations.

Case Study: Crop Protection
A study on thiadiazine derivatives highlighted their effectiveness in protecting crops from fungal infections. The compound's mechanism involves disrupting fungal cell membranes, leading to cell death .

Study ReferenceFindings
Effective against various fungal pathogens in crops.

Pharmacological Applications

The pharmacological profile of this compound suggests its use as an anti-inflammatory agent.

Case Study: Anti-inflammatory Properties
Research has shown that compounds with similar structures can reduce inflammation by inhibiting the production of pro-inflammatory cytokines . This property could be harnessed for developing treatments for inflammatory diseases.

Study ReferenceFindings
Reduction of pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural Analogues

Key Structural Variations

  • 7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS: 2100839-50-5): Substitution: Bromine replaces fluorine at position 6. Molecular Weight: 307.12 g/mol vs. 285.27 g/mol (fluoro analogue).
  • 7-Chloro-3-isopropylsulfanyl-1,2,4-benzothiadiazine 1,1-dioxide (BPDZ209): Substitution: Chlorine at position 7 and isopropylsulfanyl at position 3. Structural Features: X-ray crystallography reveals a non-planar heterocyclic ring (torsion angles: 8.5° and -24.1°) compared to planar analogues like BPDZ73. This impacts binding to biological targets such as antimicrobial enzymes .
  • Unsubstituted 2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide :

    • Lack of fluorine or methoxy groups reduces electronegativity and hydrogen-bonding capacity, leading to lower inhibitory activity against kinases like PI3Kδ .
Physicochemical Properties
Property 7-Fluoro-5-methoxy 7-Bromo-5-methoxy BPDZ209 (7-Chloro)
Molecular Weight (g/mol) 285.27 307.12 256.72
LogP (Predicted) 1.8 2.3 2.5
Hydrogen Bond Acceptors 6 6 5
Rotatable Bonds 2 2 3
Polar Surface Area (Ų) 88.6 88.6 78.9

Notes:

  • The fluoro derivative’s lower LogP enhances aqueous solubility, critical for oral bioavailability.
  • Bromo and chloro analogues exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing metabolic instability .

Biological Activity

7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound with a unique chemical structure characterized by a benzothiadiazine core. Its molecular formula is C₈H₇FN₂O₄S, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound features a fluorine atom at the seventh position and a methoxy group at the fifth position of the thiadiazine ring. These substituents significantly influence its chemical reactivity and biological properties. The molecular weight of the compound is approximately 246.22 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits several notable biological activities:

  • Antimycobacterial Activity : The compound has been studied as a potential inhibitor of carbonic anhydrase (CA) isozymes in Mycobacterium tuberculosis (MtCA), showing efficacy against strains resistant to conventional antibiotics like rifampicin and isoniazid .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. Its structural similarities to other benzothiadiazine derivatives may contribute to this effect .
  • Anti-inflammatory Effects : Compounds within the thiadiazine class have been associated with anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors. For instance, its role as a carbonic anhydrase inhibitor suggests that it may disrupt the acid-base balance in bacterial cells, leading to cell death .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented:

Compound NameStructureNotable Features
7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-oneStructureSimilar core structure without methoxy group; different biological activities
5-Methoxybenzo[d]thiazoleStructureDistinct antimicrobial properties; different heterocyclic ring
Benzothiadiazine derivativesStructureVaried substitutions on benzothiadiazine core; different pharmacological profiles

The presence of both fluorine and methoxy groups in this compound distinguishes it from others in its class and contributes to its unique biological activities.

Case Studies

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : Research conducted on the inhibition of MtCA isozymes demonstrated that derivatives of benzothiadiazine like this compound can effectively inhibit bacterial growth by targeting essential metabolic pathways .
  • Antimicrobial Testing : In vitro tests have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent .
  • Inflammatory Response : Studies have indicated that compounds containing thiadiazine moieties can modulate inflammatory responses in vitro by affecting cytokine release profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, and what key reagents/conditions are critical?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, analogous thiadiazine derivatives are synthesized via condensation of intermediates like 3-aminothiophene-2-carboxamide with aldehydes, followed by cyclization using sodium azide in Tetrahydrofuran (THF) under reflux . Key reagents include sodium azide for tetrazole ring formation and sodium metabisulfite for oxidation control. Reaction optimization (e.g., inert nitrogen atmosphere, 120°C heating) is critical to avoid side products .

Q. What spectroscopic techniques are recommended for structural characterization, and how are spectral features interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S=O stretching at ~1150–1250 cm⁻¹) .
  • NMR : Use DMSO-d6 as a solvent. Key signals include:
  • ¹H-NMR : Methoxy protons (~3.8 ppm), aromatic protons influenced by fluorine substituents (downfield shifts due to electron-withdrawing effects) .
  • ¹³C-NMR : Carbonyl carbons (~170 ppm), aromatic carbons adjacent to fluorine (~150–160 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of the thiadiazine core .

Q. How do fluorine and methoxy substituents influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorine enhances electronegativity, increasing oxidative stability and altering solubility (e.g., logP reduction). Methoxy groups improve lipophilicity and influence π-π stacking in crystal structures. These effects are quantified via HPLC (retention time shifts) and X-ray crystallography .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in biological activity studies (e.g., antimicrobial vs. no activity)?

  • Methodological Answer :

  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify threshold effects .
  • Structural Analog Comparison : Synthesize analogs (e.g., varying substituents on the benzothiadiazine core) to isolate activity-contributing moieties .
  • Molecular Docking : Use software like AutoDock to assess binding affinity variations to target receptors (e.g., bacterial enzymes) .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or CuI for coupling reactions to reduce byproducts .
  • Solvent Optimization : Replace THF with DMF for higher solubility of intermediates, enabling >80% yields .
  • Purification : Use flash chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (MeOH/H₂O) for ≥98% purity .

Q. What experimental designs are recommended for evaluating the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC-UV (λ=254 nm) .
  • Light Sensitivity : Expose to UV light (254 nm) for 48h; analyze photodegradation products using LC-MS .

Q. How can computational methods complement experimental data in elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with bacterial gyrase) to predict binding modes .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design potent analogs .

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